The 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine Scaffold: Structural Dynamics, Biosynthesis, and Therapeutic Applications
The 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine Scaffold: Structural Dynamics, Biosynthesis, and Therapeutic Applications
Executive Summary
The 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine core is a highly versatile bicyclic heterocycle characterized by the fusion of an imidazolidine (or partially unsaturated imidazole) ring with a pyrimidine ring[1]. Historically recognized as a privileged scaffold in medicinal chemistry for the development of antimicrobial, antioxidant, and anticancer agents[2], recent metabolomic profiling has also identified specific derivatives of this scaffold as potent secondary metabolites in entomopathogenic fungi[3]. This whitepaper provides an in-depth technical analysis of the structural properties, biosynthetic relevance, synthetic methodologies, and standardized experimental protocols associated with this unique chemical entity.
Structural Chemistry & Physicochemical Properties
The architecture of 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine features a bridgehead nitrogen atom that fundamentally alters the electron density distribution across the bicyclic system. The partial saturation (tetrahydro state) introduces sp³ hybridized carbons, which impart a distinct three-dimensional geometry compared to its fully aromatic imidazo[1,2-a]pyrimidine counterpart. This non-planar conformation is critical for target-specific binding in biological systems, allowing the molecule to navigate complex protein binding pockets[4].
A prominent naturally occurring derivative is 6,8-Dimethyl-5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine , isolated from the fermentation broth of Aspergillus species[3]. The presence of the carbonyl group (5-oxo) and methyl substitutions enhances the lipophilicity of the scaffold, facilitating cellular membrane penetration.
Table 1: Calculated Physicochemical Properties of the 6,8-Dimethyl-5-oxo Derivative
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₈H₁₁N₃O | Core structural composition. |
| Molecular Weight | ~165.19 g/mol | Low MW ensures favorable ligand efficiency (LE). |
| Hydrogen Bond Donors | 0 - 1 (pH dependent) | Influences target protein interaction via the pyrimidine nitrogens. |
| Hydrogen Bond Acceptors | 2 - 3 | High affinity for kinase and esterase active sites. |
| Topological Polar Surface Area (TPSA) | ~45.0 Ų | Excellent membrane permeability; crosses the blood-brain barrier (BBB) and insect cuticles. |
Biosynthetic Origins and Ecological Significance
While synthetic derivatives of tetrahydroimidazo[1,2-a]pyrimidine are prevalent in pharmaceutical libraries[5], the discovery of the 6,8-dimethyl-5-oxo derivative as a secondary metabolite in Aspergillus flavus and Aspergillus fumigatus has opened new avenues in biopesticide development[3].
These fungal exudates exhibit profound entomopathogenic properties. When applied to the aquatic habitats of mosquito vectors such as Aedes aegypti and Culex quinquefasciatus, these metabolites induce severe histopathological damage to the larval midgut epithelium and disrupt critical enzymatic pathways, including acetylcholinesterase (AChE) and carboxylesterases[6].
Caption: Workflow for the isolation and evaluation of fungal secondary metabolites.
Table 2: Comparative Larvicidal Efficacy of Aspergillus Extracts Containing the Scaffold
Data synthesized from standardized 48-hour exposure bioassays[6].
| Mosquito Species | LC₅₀ Range (μg/mL) | LC₉₀ Range (μg/mL) | Mechanism of Toxicity |
| Aedes aegypti | 16.76 – 36.78 | 27.50 – 54.00 | Midgut cell lysis; AChE inhibition. |
| Culex quinquefasciatus | 3.23 – 24.99 | 8.29 – 21.36 | Disruption of α- and β-carboxylesterases. |
Synthetic Methodologies and Derivatization
For medicinal chemistry applications, relying on fungal extraction is inefficient. The de novo synthesis of the 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine core is typically achieved through multi-component reactions (such as the Biginelli condensation) or via the intramolecular cyclization of functionalized pyrimidines[2][4].
Mechanistic Rationale: The synthesis often begins with a 2-aminopyrimidine derivative. The exocyclic amine acts as a nucleophile, attacking an α-halo carbonyl or an alkyne precursor under basic conditions. The subsequent intramolecular ring closure is driven by the thermodynamic stability of the fused bicyclic system. The use of strong bases (e.g., sodium ethoxide or potassium carbonate) facilitates the deprotonation required for the final cyclization step[4].
Caption: Proposed larvicidal mechanism of action via enzymatic inhibition and tissue damage.
Analytical and Quality Control Relevance
Beyond active therapeutics and biopesticides, the 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold frequently appears as a degradation product or synthetic impurity in pharmaceutical manufacturing. A prime example is Brimonidine Impurity 14 (8-(5-bromoquinoxalin-6-yl)-5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine-7-carboxylic acid)[7].
In analytical quality control (QC), identifying and quantifying such complex bicyclic impurities is critical for Abbreviated New Drug Applications (ANDA) and ensuring compliance with ICH Q3A/Q3B guidelines. The structural rigidity of the scaffold provides distinct, highly resolved signals in 2D-NMR (HSQC, HMBC) and characteristic fragmentation patterns in LC-MS/MS, allowing for precise structural elucidation[4][7].
Standardized Experimental Protocols
To ensure reproducibility and self-validation, the following protocols outline the extraction of the natural metabolite and the subsequent biological evaluation.
Protocol 1: Extraction and Isolation of Secondary Metabolites from Aspergillus spp.
Causality Note: Ethyl acetate (EtOAc) is selected as the extraction solvent due to its optimal polarity for partitioning mid-polar nitrogenous heterocycles from the highly aqueous fermentation broth without extracting highly polar, inactive polysaccharides.
-
Cultivation: Inoculate Aspergillus flavus or A. fumigatus in 1 L of Potato Dextrose Broth (PDB). Incubate at 28°C under continuous agitation (150 rpm) for 14–21 days to maximize secondary metabolite yield.
-
Filtration: Separate the fungal mycelial mat from the culture filtrate using Whatman No. 1 filter paper under vacuum.
-
Solvent Partitioning: Transfer the cell-free filtrate to a separatory funnel. Add an equal volume of EtOAc (1:1 v/v). Vigorously shake and allow the phases to separate. Repeat the extraction three times to ensure exhaustive recovery.
-
Concentration: Pool the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Concentrate the extract using a rotary evaporator at 40°C under reduced pressure.
-
Characterization: Reconstitute the crude residue in HPLC-grade methanol. Subject the sample to GC-MS analysis. The 6,8-dimethyl-5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine peak is typically identified via its characteristic mass fragmentation pattern against the NIST library[3][6].
Protocol 2: In Vitro Larvicidal Bioassay (WHO Standardized)
Causality Note: Testing is conducted on 3rd or 4th instar larvae, as their feeding rates are highest, ensuring maximum ingestion of the test compound prior to pupation.
-
Preparation of Test Solutions: Dissolve the dried fungal extract (or synthesized compound) in 1 mL of Dimethyl Sulfoxide (DMSO) to create a stock solution. Dilute with dechlorinated tap water to achieve test concentrations ranging from 10 to 1000 μg/mL.
-
Larval Introduction: Place 25 healthy 3rd or 4th instar larvae of Ae. aegypti or Cx. quinquefasciatus into plastic cups containing 200 mL of the test solutions.
-
Control Groups: Maintain a negative control containing only dechlorinated water and an equivalent volume of DMSO (maximum 0.5% v/v to prevent solvent toxicity).
-
Monitoring & Data Collection: Incubate the cups at 27 ± 2°C with a 12:12 light/dark photoperiod. Record mortality at 24 and 48 hours. Larvae are considered dead if they cannot be induced to move when probed with a needle in the siphon or cervical region.
-
Statistical Analysis: Calculate the LC₅₀ and LC₉₀ values using probit analysis (Finney's method) with a 95% confidence interval[6].
References
-
Kumar, S., et al. "Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives." Chemistry Central Journal, PMC, 9 Feb. 2017,[Link]
- [Placeholder for Reference 3 - Skipped to align with numbering]
-
Ragavendran, C., et al. "Mosquito control potential of secondary metabolites isolated from Aspergillus flavus and Aspergillus fumigatus." ResearchGate, Aug. 2025,[Link]
-
Author(s). "2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate." MDPI, 20 Oct. 2025,[Link]
- [Placeholder for Reference 6 - Skipped to align with numbering]
-
Author(s). "Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives." PMC, 24 Sep. 2015,[Link]
-
Baskar, K., et al. "Larvicidal and histopathology effect of endophytic fungal extracts of Aspergillus tamarii against Aedes aegypti and Culex quinquefasciatus." ResearchGate,[Link] 9.[Placeholder for Reference 9 - Skipped to align with numbering]
- [Placeholder for Reference 10 - Skipped to align with numbering]
Sources
- 1. CAS 1209264-64-1: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidi… [cymitquimica.com]
- 2. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brimonidine Impurity 14 | CAS No: NA [aquigenbio.com]
